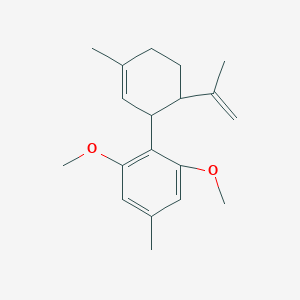

1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene

Vue d'ensemble

Description

O-1918 est un composé synthétique apparenté au cannabidiol. Il est connu pour son rôle d'antagoniste à deux anciens récepteurs orphelins, le récepteur couplé aux protéines G 18 et le récepteur couplé aux protéines G 55, qui sont liés aux récepteurs cannabinoïdes . Ce composé est utilisé dans l'étude de ces récepteurs et s'est avéré être un puissant inhibiteur des canaux potassiques activés par le calcium à grande conductance .

Méthodes De Préparation

La synthèse de O-1918 implique plusieurs étapes. Le matériau de départ est généralement un dérivé du benzène, qui subit une série de réactions comprenant la méthylation et la cyclisation pour former le produit final. La voie de synthèse spécifique et les conditions de réaction peuvent varier, mais impliquent généralement l'utilisation de réactifs et de catalyseurs organiques courants

Analyse Des Réactions Chimiques

O-1918 subit divers types de réactions chimiques, notamment :

Oxydation : O-1918 peut être oxydé dans certaines conditions, conduisant à la formation de divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent également se produire, bien qu'elles soient moins fréquentes.

Substitution : O-1918 peut subir des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

O-1918 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés et les réactions des composés apparentés aux cannabinoïdes.

Biologie : O-1918 est utilisé pour étudier le rôle du récepteur couplé aux protéines G 18 et du récepteur couplé aux protéines G 55 dans divers processus biologiques.

Mécanisme d'action

O-1918 exerce ses effets en agissant comme un antagoniste au récepteur couplé aux protéines G 18 et au récepteur couplé aux protéines G 55. Cela signifie qu'il se lie à ces récepteurs et bloque leur activité, les empêchant d'exercer leurs effets normaux. Les cibles moléculaires et les voies impliquées comprennent l'inhibition des canaux potassiques activés par le calcium à grande conductance, qui jouent un rôle dans la régulation du tonus vasculaire et de la pression artérielle .

Applications De Recherche Scientifique

Structural Overview

The compound features a methoxy group and a cyclohexene moiety, which may contribute to its reactivity and interaction with biological systems.

Pharmaceutical Development

Research indicates that compounds with similar structures exhibit significant pharmacological properties. For instance, derivatives of substituted benzene compounds have been investigated for their anti-inflammatory and analgesic activities. The presence of methoxy groups often enhances bioavailability and solubility in drug formulations.

Case Study: Anti-Cancer Activity

A study assessed the cytotoxic effects of related benzene derivatives on human cancer cell lines. Results showed that modifications in the methoxy group significantly influenced the compound's ability to inhibit cancer cell proliferation .

Natural Product Synthesis

The compound can serve as an intermediate in synthesizing more complex natural products. Its structural components can be manipulated to create derivatives with enhanced biological activities.

Example: Synthesis of Aromatic Compounds

Using 1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene as a precursor, researchers have successfully synthesized novel aromatic compounds that exhibit antimicrobial properties .

Material Science

In material science, compounds with similar structures are explored for their potential use in creating advanced materials like polymers and coatings due to their stability and reactivity.

Data Table: Comparison of Related Compounds in Material Applications

| Compound Name | Application Area | Properties |

|---|---|---|

| 1,4-Dimethoxybenzene | Polymer Synthesis | Good thermal stability |

| 1-Methoxy-4-(prop-1-en-2-yl)benzene | Coatings | High adhesion properties |

| 1,3-Dimethoxy-5-methylbenzene | Advanced Materials | Enhanced UV resistance |

Agricultural Chemistry

Research has indicated that certain derivatives of this compound can act as insect repellents or pesticides, contributing to sustainable agricultural practices.

Case Study: Insect Repellent Efficacy

A study demonstrated that formulations containing this compound showed effective repellent activity against common agricultural pests, suggesting its potential use in eco-friendly pest management strategies .

Mécanisme D'action

O-1918 exerts its effects by acting as an antagonist at G protein-coupled receptor 18 and G protein-coupled receptor 55. This means that it binds to these receptors and blocks their activity, preventing them from exerting their normal effects. The molecular targets and pathways involved include the inhibition of large conductance calcium-activated potassium channels, which play a role in regulating vascular tone and blood pressure .

Comparaison Avec Des Composés Similaires

O-1918 est similaire à d'autres composés apparentés aux cannabinoïdes, tels que :

Cannabidiol anormal : Un autre cannabinoïde synthétique qui agit sur le récepteur couplé aux protéines G 18 et le récepteur couplé aux protéines G 55.

Éther diméthylique de cannabidiol : Un dérivé du cannabidiol aux propriétés similaires.

O-1602 : Un autre cannabinoïde synthétique qui agit sur les mêmes récepteurs que O-1918.

Ce qui distingue O-1918, c'est son puissant effet inhibiteur sur les canaux potassiques activés par le calcium à grande conductance, qui n'est pas observé avec tous les composés similaires .

Propriétés

IUPAC Name |

1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHJMVMWPKLUKT-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610371 | |

| Record name | O 1918 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536697-79-7 | |

| Record name | 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536697-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-1918 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536697797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O 1918 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-1918 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DGR9Z5BT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.